6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-10-6-5-9-18(19)24-21-23-17-12-11-15(22)13-16(17)20(25-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDLQDZQKZSVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Substitution Reactions: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Aniline, thiol, alkoxide, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases and other proteins involved in cellular signaling pathways. The compound can inhibit the activity of these proteins, leading to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Electron-Withdrawing Groups (e.g., NO₂ in PPA4): Increase logP (6.2) and may enhance membrane permeability but reduce aqueous solubility. The nitro group in PPA4 contributes to radiosensitization by generating reactive oxygen species .
- The 2-methoxy group may also reduce steric hindrance compared to ortho-chloro substituents .
- Halogen Substituents (e.g., Cl in 2-chlorophenyl analog) : High logP (6.46) suggests strong lipophilicity, which may limit bioavailability despite enhanced target affinity .
Structure-Activity Relationships (SAR)
- Position of Substituents : Ortho-substituents (e.g., 2-methoxy, 2-chloro) may induce steric effects, altering binding orientation in kinase pockets. Para-substituents (e.g., 4-nitro in PPA4) favor planar interactions with DNA or enzyme active sites .
- Hybrid Structures : Incorporating morpholine (e.g., ) or imidazopyridine (e.g., ) moieties enhances solubility and target selectivity, suggesting avenues for optimizing the methoxyphenyl derivative.
Biological Activity
6-Chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential as an anti-inflammatory and anticancer agent, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical formula for this compound is . The compound features a quinazoline core substituted with a chloro group at the sixth position and a methoxyphenyl group at the N-position. Its synthesis typically involves nucleophilic substitution reactions followed by cyclization processes, allowing for the exploration of various derivatives with enhanced biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly kinases. Kinases are crucial in regulating cell signaling pathways that control cell growth and proliferation. By inhibiting these enzymes, the compound can disrupt signaling pathways essential for cancer cell survival, leading to cell cycle arrest and apoptosis in malignant cells.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
1. Anti-inflammatory Activity
Quinazoline derivatives have shown significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For instance, related compounds have demonstrated analgesic properties comparable to standard treatments like Indomethacin.
2. Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, modifications to the quinazoline scaffold have led to compounds exhibiting potent antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma and lung cancer . The mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 leading to reduced inflammation | |
| Anticancer | Potent antiproliferative effects against cancer cell lines | |
| Antimicrobial | Potential antimicrobial properties observed in related compounds |
Case Study: Anticancer Potential
In a study examining the anticancer properties of quinazoline derivatives, this compound was found to exhibit significant antiproliferative activity against breast and colon cancer cell lines. The study indicated that this compound may act through kinase inhibition, leading to reduced cancer cell viability .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through SAR studies. Modifications at various positions on the quinazoline ring can enhance or diminish biological activity. For example, substituents that increase electron density on the aromatic rings tend to enhance COX-2 inhibitory activity, while bulky groups may hinder access to active sites on target enzymes .
Q & A
Q. How can the synthesis of 6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine be optimized for reproducibility and scalability?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF, ethanol), bases (e.g., K₂CO₃, Hunig’s base), and temperature. For example, microwave-assisted synthesis (150°C, 1 h) improves yield and reduces side products, as demonstrated in Suzuki-Miyaura coupling reactions for similar quinazolines . Purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%), validated by LCMS and NMR .
Q. What structural features of this compound influence its biological activity, and how do they compare to related derivatives?
- Methodological Answer : Key structural determinants include the chloro substituent at position 6 (enhances electronic effects), the 2-methoxyphenyl group (modulates solubility and target interactions), and the quinazoline core (provides planar rigidity for binding). Comparative studies show:
| Compound Modification | Biological Impact |
|---|---|
| Bromine at position 6 | Higher antimicrobial activity |
| Methoxy groups at 6/7 | Improved antitumor efficacy |
| Aniline at position 4 | Kinase inhibition |
| These trends highlight the role of substituent electronegativity and steric bulk . |
Q. Which biological targets are most likely modulated by this compound, and how can they be experimentally validated?
- Methodological Answer : Prioritize targets via computational docking (e.g., AutoDock Vina) using kinase or receptor crystal structures (e.g., EGFR, HER2). Validate with:
- In vitro assays : Kinase inhibition profiling (IC₅₀ determination) .
- Cellular models : Apoptosis assays (Annexin V/PI staining) in cancer cell lines .
- Binding studies : Surface plasmon resonance (SPR) for affinity measurements .
Advanced Research Questions
Q. How can contradictory data on substituent effects (e.g., chloro vs. bromo analogs) be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Conduct controlled experiments with isosteric analogs under identical conditions. For example:
- Synthesize 6-bromo and 6-chloro derivatives using the same protocol .
- Compare IC₅₀ values across multiple assays (e.g., kinase inhibition, cytotoxicity).
- Analyze electronic effects via DFT calculations (e.g., charge distribution at position 6) .
Discrepancies may arise from assay-specific sensitivity or off-target interactions, requiring multi-parametric analysis .
Q. What computational strategies can predict the metabolic stability and toxicity of this compound?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism .
- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks.
- Metabolite Identification : GLORYx for phase I/II metabolite simulation .
Validate predictions with in vitro microsomal stability assays (human liver microsomes) and Ames tests .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability and tissue distribution?
- Methodological Answer :
- Animal Models : Administer compound (IV/oral) to rodents; collect plasma/tissues at timed intervals.
- Analytical Methods : LC-MS/MS for quantification (LOQ < 1 ng/mL) .
- Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and volume of distribution.
- Tissue Penetration : Use MALDI imaging for spatial distribution in tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
